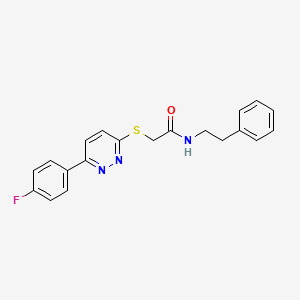

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

Description

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a synthetic small molecule characterized by a pyridazine core substituted with a 4-fluorophenyl group at the 6-position, a thioether linkage, and an acetamide moiety attached to a phenethylamine group. The fluorine atom at the para position of the phenyl ring may enhance metabolic stability and binding affinity through electronic effects, while the phenethyl group could influence lipophilicity and membrane permeability .

Properties

IUPAC Name |

2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3OS/c21-17-8-6-16(7-9-17)18-10-11-20(24-23-18)26-14-19(25)22-13-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOPCNQFNULQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816373 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the pyridazine core One common method involves the cyclization of hydrazine derivatives with appropriate diketones or ketoestersThe thioether linkage is formed by reacting the pyridazine derivative with a thiol compound, followed by the attachment of the N-phenethylacetamide moiety through amide bond formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and solvents .

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyridazine-thioacetamide derivatives, which are structurally diverse. Below is a detailed comparison with two closely related analogs identified in the literature:

Table 1: Structural and Functional Comparison

Key Findings from Structural Analysis

Substituent Effects on Binding Affinity :

- The 4-fluorophenyl group in the target compound likely enhances dipole interactions compared to ethoxy or methoxy substituents in analogs. Fluorine’s electronegativity may stabilize ligand-receptor interactions, as seen in kinase inhibitors like imatinib .

- The phenethyl group in the target compound offers flexibility and moderate lipophilicity, whereas rigid heterocycles (e.g., benzo[d]thiazole) in analogs may restrict conformational adaptation to binding pockets.

Solubility and Bioavailability :

- The target compound’s phenethyl group may reduce aqueous solubility compared to the more polar dimethoxyphenyl or thiazole-containing analogs. However, this could be mitigated by formulation strategies.

Biological Activity

The compound 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a synthetic organic compound characterized by its unique molecular structure, which includes a pyridazine ring, a thioether linkage, and an N-phenethylacetamide moiety. This combination of functional groups suggests potential biological activities that merit detailed investigation.

Molecular Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 365.43 g/mol. The presence of the 4-fluorophenyl group is significant as fluorine often enhances biological activity through increased lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.43 g/mol |

| IUPAC Name | 2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Enzyme Inhibition

Preliminary studies indicate that This compound may act as an inhibitor of enzymes involved in metabolic pathways, particularly α-glucosidase , which plays a crucial role in carbohydrate metabolism and is a target for diabetes management. The inhibition of this enzyme could lead to reduced glucose absorption in the intestines, thereby lowering postprandial blood sugar levels.

The mechanism of action involves the compound's interaction with specific amino acid residues within the active sites of enzymes. Key interactions include:

- Hydrogen bonding : Stabilizes the binding of the compound to the enzyme.

- Pi-stacking interactions : Increases binding affinity due to aromatic interactions.

These interactions are essential for understanding how structural modifications can enhance efficacy.

Study on α-glucosidase Inhibition

In a study evaluating various compounds for their α-glucosidase inhibitory activity, This compound demonstrated significant inhibition with an IC50 value indicative of its potential as an antidiabetic agent. The structure-activity relationship (SAR) analysis revealed that modifications to the phenethyl group could further enhance inhibitory potency.

Pharmacological Evaluation

A pharmacological evaluation highlighted that the compound exhibited favorable pharmacokinetic properties, including:

- Absorption : Enhanced by the lipophilic nature of the fluorine atom.

- Metabolic Stability : Reduced degradation in biological systems due to the thioether linkage.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparative analysis with similar compounds was conducted:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| N-(4-fluorophenyl)-2-thiazol-4-ylacetamide | Potential anti-inflammatory | Thiazole ring |

| N-(3-acetamidophenyl)-4-(trifluoromethyl)aniline | Enhanced metabolic stability | Trifluoromethyl group |

| N-(phenyl)-2-pyridin-4-ylacetamide | Broader range of activities | Pyridine instead of pyridazine |

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-phenethylacetamide?

- Methodology : Synthesis typically involves multi-step reactions:

Pyridazine core formation : Coupling 4-fluorophenyl groups to pyridazine via Suzuki-Miyaura cross-coupling (requires palladium catalysts and inert atmosphere) .

Thioether linkage : Reacting the pyridazine intermediate with thiol-containing reagents (e.g., mercaptoacetamide derivatives) under basic conditions (e.g., triethylamine in DMF) .

Amide bond formation : Condensation of the thiol intermediate with phenethylamine using coupling agents like EDCI/HOBt .

- Key conditions : Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection significantly impact yield (70–85%) and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural confirmation :

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic peaks at δ 7.2–8.5 ppm for pyridazine and fluorophenyl groups) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~425) .

- Purity assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Design of Experiments (DOE) :

- Parameters : Test solvent polarity (DMF vs. DMSO), catalyst loading (0.5–5 mol% Pd), and reaction time (6–24 hrs) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while maintaining yield .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) affect biological activity?

- Structure-Activity Relationship (SAR) :

- Fluorine substitution : Enhances metabolic stability and target binding (e.g., kinase inhibition) due to electron-withdrawing effects .

- Phenethyl vs. phenyl groups : Phenethyl improves membrane permeability in cellular assays (logP ~3.5 vs. ~2.8) .

- Testing : Compare IC50 values in enzyme inhibition assays (e.g., EGFR kinase) and cytotoxicity (e.g., MTT assay on cancer cell lines) .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

- Troubleshooting steps :

Compound stability : Assess degradation in PBS or plasma (HPLC-MS) over 24 hrs .

Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites .

Pharmacokinetics : Measure bioavailability (e.g., oral vs. intravenous administration in rodent models) .

Q. What mechanistic insights can be gained from studying this compound’s reactivity?

- Reactivity studies :

- Thioether oxidation : Treat with H2O2 to form sulfoxide/sulfone derivatives; monitor via TLC and ¹H NMR .

- Amide hydrolysis : React with HCl/NaOH to assess stability under acidic/basic conditions .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like COX-2 or PARP .

Data Analysis and Validation

Q. How to resolve discrepancies in NMR or MS data during characterization?

- NMR : Compare with literature spectra of analogous pyridazine-thioacetamides; ensure deuterated solvent peaks are accounted for .

- MS : Recalibrate instruments and validate with internal standards (e.g., sodium trifluoroacetate) .

- Impurity identification : Use preparative HPLC to isolate byproducts for structural analysis .

Q. What strategies validate target engagement in cellular assays?

- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins (identified via LC-MS/MS) .

- Competitive binding : Co-treat with known inhibitors (e.g., gefitinib for EGFR) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.